molecular formula C17H25N3O3 B5579723 (3S*,4R*)-3-(acetylamino)-N-(3-methoxyphenyl)-4-propyl-1-pyrrolidinecarboxamide

(3S*,4R*)-3-(acetylamino)-N-(3-methoxyphenyl)-4-propyl-1-pyrrolidinecarboxamide

Cat. No.: B5579723
M. Wt: 319.4 g/mol
InChI Key: ZMGPUFYUQDKGJH-CZUORRHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S*,4R*)-3-(acetylamino)-N-(3-methoxyphenyl)-4-propyl-1-pyrrolidinecarboxamide, also known as URB597, is a selective inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down endocannabinoids, which are natural compounds that regulate various physiological processes such as pain, appetite, and mood. URB597 has gained attention in the scientific community due to its potential therapeutic applications, particularly in the treatment of pain and anxiety disorders.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of related compounds often involves the reaction of specific acrylamides with hydrazine hydrate in ethanol or other solvents, leading to the formation of pyrazole and pyrimidine derivatives with potential biological activities (Hassan et al., 2014).
  • Such synthetic routes are crucial for the development of new therapeutic agents, highlighting the importance of understanding the chemical reactions and conditions that facilitate the synthesis of complex molecules.

Biological Activity

  • Compounds with similar structural motifs have been evaluated for their in vitro cytotoxic activity against cancer cells, such as the Ehrlich Ascites Carcinoma (EAC) cells, indicating the potential for anticancer applications (Hassan et al., 2014).
  • Other studies have focused on the antimicrobial activities of new thiazole and pyrazole derivatives, suggesting that modifications of the pyrrolidine carboxamide structure can lead to compounds with significant biological properties (Gouda et al., 2010).

Pharmacological Potential

  • The discovery and development of small molecule inhibitors for targets like histone deacetylase (HDAC) showcase the therapeutic potential of compounds with complex structures, including pyrrolidine derivatives (Zhou et al., 2008). These findings underscore the importance of chemical synthesis and characterization in the development of novel therapeutics.

Properties

IUPAC Name

(3S,4R)-3-acetamido-N-(3-methoxyphenyl)-4-propylpyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-4-6-13-10-20(11-16(13)18-12(2)21)17(22)19-14-7-5-8-15(9-14)23-3/h5,7-9,13,16H,4,6,10-11H2,1-3H3,(H,18,21)(H,19,22)/t13-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGPUFYUQDKGJH-CZUORRHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1NC(=O)C)C(=O)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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